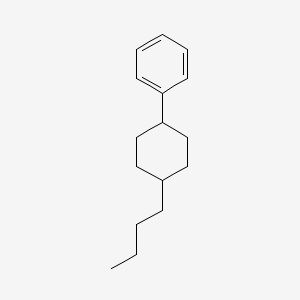

(4-Butylcyclohexyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Butylcyclohexyl)benzene is a useful research compound. Its molecular formula is C16H24 and its molecular weight is 216.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound (4-Butylcyclohexyl)benzene has a molecular formula of C16H26 and a molecular weight of approximately 218.38 g/mol. Its structure consists of a cyclohexyl group substituted with a butyl group attached to a benzene ring, which imparts distinct physical and chemical properties.

Applications in Material Science

Liquid Crystal Formation

The rigid aromatic core combined with the flexible cyclohexyl group makes this compound a candidate for forming liquid crystals. Liquid crystals are essential in display technologies and optical devices due to their unique phase transition properties. The ability to manipulate temperature ranges for phase transitions can lead to advancements in display technologies.

Polymer Development

this compound can serve as an intermediate in the synthesis of novel polymers. Its structure allows for various functionalizations leading to materials with tailored properties such as enhanced thermal stability and specific mechanical characteristics. The introduction of functional groups through substitution reactions can yield materials suitable for diverse applications, including coatings and adhesives.

Applications in Organic Synthesis

Intermediate in Synthesis

As a versatile building block, this compound is utilized in organic synthesis to create more complex molecules. Its reactivity allows it to participate in various chemical reactions, including electrophilic aromatic substitutions and cross-coupling reactions. This versatility facilitates the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

Research has demonstrated that derivatives of this compound can be synthesized to create compounds with specific therapeutic effects. For instance, modifications at the cyclohexyl position have been explored to enhance drug efficacy and reduce side effects in therapeutic applications.

Pharmaceutical Applications

Drug Development

The lipophilicity of this compound suggests its potential as a drug candidate or as part of drug formulations aimed at improving membrane permeability. Studies have indicated that compounds with similar structures exhibit favorable interactions with biological membranes, enhancing their bioavailability.

Inhibitory Effects on Enzymes

Research has also focused on the inhibitory effects of this compound derivatives on cytochrome P450 enzymes. Understanding these interactions is crucial for assessing drug metabolism and potential drug-drug interactions, which are vital considerations in pharmaceutical development.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene ring undergoes EAS reactions, with the cyclohexyl group acting as an ortho/para-directing, activating substituent due to its electron-donating alkyl nature. Steric hindrance from the bulky cyclohexane ring often limits ortho substitution, favoring para products.

Key EAS Reactions:

Mechanistic Insight :

The cyclohexyl group stabilizes the arenium ion intermediate via electron donation, but steric bulk reduces ortho attack. For example, bromination with Br₂/FeBr₃ yields >80% para-bromo-(4-butylcyclohexyl)benzene .

Radical Reactions

The cyclohexyl moiety participates in radical-mediated processes. The 4-butylcyclohexyl radical exhibits distinct equatorial/axial selectivity in addition reactions (Table 1) .

Table 1: Selectivity in Radical Additions to Alkenes

| Alkene | Equatorial:Axial Ratio | Yield (%) |

|---|---|---|

| Acrylonitrile | 53:47 | 33 |

| Vinyl Acetate | 74:26 | 96 |

| Fumaronitrile | 88:12 | 12 |

Key Observation : Bulky alkenes (e.g., fumaronitrile) favor equatorial attack due to steric clashes with axial hydrogens on the cyclohexane ring.

Oxidation:

-

Butyl Chain : The terminal methyl group oxidizes to a carboxylic acid under strong conditions (e.g., KMnO₄/H⁺) .

-

Cyclohexane Ring : Resistant to mild oxidation but forms ketones under aggressive conditions (e.g., CrO₃) .

Reduction:

-

Benzene Ring : Catalytic hydrogenation (H₂/Pd) yields cis-(4-butylcyclohexyl)cyclohexane, with the cyclohexyl group retaining equatorial preference .

Conformational Effects on Reactivity

The A-value of the cyclohexyl substituent (∼1.7 kcal/mol for butyl vs. 4.9 kcal/mol for tert-butyl) dictates its equatorial preference, minimizing 1,3-diaxial strain (Table 2) .

Table 2: Substituent A-Values

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₂CH₂CH₂CH₃ | 1.7 |

| -C(CH₃)₃ (tert-butyl) | 4.9 |

Impact on Reactivity :

Eigenschaften

CAS-Nummer |

61203-95-0 |

|---|---|

Molekularformel |

C16H24 |

Molekulargewicht |

216.36 g/mol |

IUPAC-Name |

(4-butylcyclohexyl)benzene |

InChI |

InChI=1S/C16H24/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-9,14,16H,2-3,7,10-13H2,1H3 |

InChI-Schlüssel |

WMWOAQARUZYORF-UHFFFAOYSA-N |

SMILES |

CCCCC1CCC(CC1)C2=CC=CC=C2 |

Kanonische SMILES |

CCCCC1CCC(CC1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.